

pVEC Cadherin-5 Applications in Gene Therapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: pVEC (Cadherin-5)

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Introduction

Vascular Endothelial Cadherin (VE-Cadherin or Cadherin-5), a key component of endothelial adherens junctions, plays a crucial role in maintaining vascular integrity, regulating permeability, and controlling angiogenesis.[1][2] Its expression is highly restricted to endothelial cells, making its promoter (pVEC) an attractive tool for targeted gene therapy applications aimed at the vasculature.[3][4] By driving transgene expression specifically in endothelial cells, the VE-cadherin promoter minimizes off-target effects and enhances the therapeutic efficacy and safety of gene delivery vectors.[5] These application notes provide an overview of the utility of the pVEC Cadherin-5 promoter in gene therapy research, along with detailed protocols for its application and analysis.

Application I: Endothelial-Specific Gene Expression Using AAV Vectors

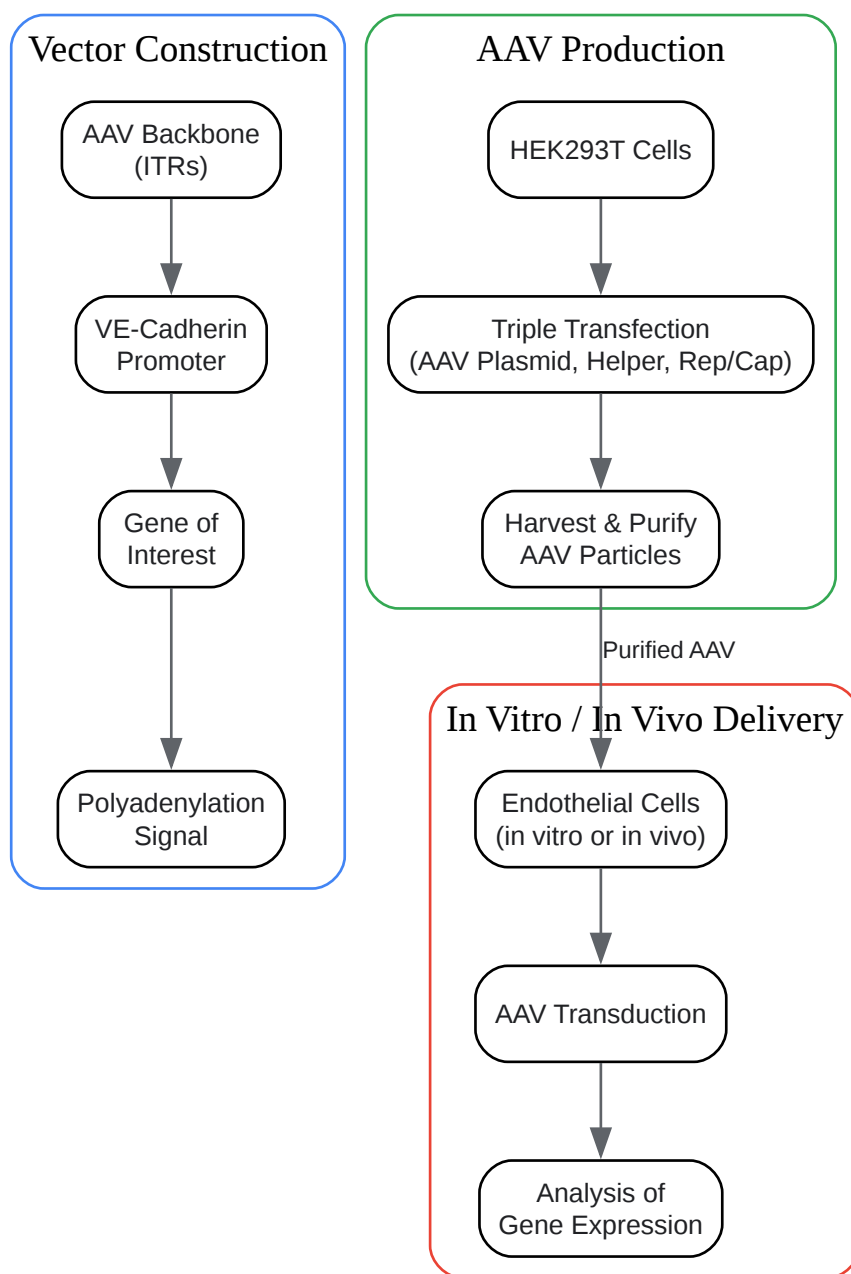
The VE-cadherin promoter is widely used to direct therapeutic or reporter gene expression to endothelial cells in vivo. Adeno-Associated Virus (AAV) vectors are a common choice for delivery due to their safety profile and ability to transduce a variety of tissues. Combining AAV vectors with the VE-cadherin promoter allows for robust and endothelial-specific gene expression.

Quantitative Data: Promoter Activity in Endothelial vs. Non-Endothelial Cells

The following table summarizes the relative activity of the human VE-cadherin promoter in different cell types, as determined by luciferase reporter assays. Data is presented as fold increase in luciferase activity compared to a promoterless control vector.

Cell Type	Promoter Construct	Fold Increase in Luciferase Activity (mean \pm SEM)	Reference
Human Umbilical Vein Endothelial Cells (HUVEC)	pGL3-hVE-Cadherin (-3499/-5)	100 \pm 15	
Bovine Aortic Endothelial Cells (BAEC)	pGL3-hVE-Cadherin (-3499/-5)	120 \pm 20	
HeLa (human cervical cancer cells)	pGL3-hVE-Cadherin (-3499/-5)	~1 (no significant activity)	
HEK-293 (human embryonic kidney cells)	pGL3-hVE-Cadherin (-3499/-5)	~1 (no significant activity)	

Experimental Workflow: AAV-mediated Gene Delivery with pVEC



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Caption: Workflow for endothelial-specific gene expression using AAV-pVEC vectors.

Protocols

Protocol 1: Construction of an AAV Vector with the VE-Cadherin Promoter

Objective: To clone the VE-cadherin promoter and a gene of interest (GOI) into an AAV backbone plasmid.

Materials:

- AAV backbone plasmid (containing ITRs)
- Plasmid containing the human or mouse VE-cadherin promoter sequence
- Plasmid containing the GOI
- Restriction enzymes and T4 DNA ligase
- Competent E. coli
- Standard molecular cloning reagents and equipment

Procedure:

- Promoter and GOI Amplification: Amplify the VE-cadherin promoter (e.g., a ~2.5 kb fragment upstream of the start codon) and the GOI from their respective plasmids using PCR with primers containing appropriate restriction sites.
- Digestion: Digest the AAV backbone plasmid, the amplified VE-cadherin promoter fragment, and the GOI fragment with the chosen restriction enzymes.
- Ligation: Ligate the digested VE-cadherin promoter and GOI fragments into the digested AAV backbone plasmid using T4 DNA ligase.
- Transformation: Transform the ligation mixture into competent E. coli.
- Screening and Verification: Screen bacterial colonies by colony PCR and restriction digestion of plasmid DNA. Confirm the correct sequence of the final construct by Sanger sequencing.

Protocol 2: AAV Production and Purification

Objective: To produce and purify high-titer recombinant AAV particles.

Materials:

- HEK293T cells
- AAV plasmid containing pVEC-GOI
- AAV helper plasmid (e.g., pFΔ6)
- AAV Rep/Cap plasmid (e.g., for AAV2, AAV8, or AAV9 serotype)
- Transfection reagent (e.g., PEI, Calcium Phosphate)
- Cell culture medium and supplements
- Benzonase nuclease
- Iodixanol or Cesium Chloride for density gradient ultracentrifugation
- Standard cell culture and virology equipment

Procedure:

- Cell Seeding: Seed HEK293T cells in large-format culture vessels (e.g., cell factories or multiple 15 cm dishes) to reach 70-80% confluency on the day of transfection.
- Triple Transfection: Co-transfect the HEK293T cells with the AAV-pVEC-GOI plasmid, the helper plasmid, and the Rep/Cap plasmid at an appropriate ratio.
- Incubation: Incubate the cells for 48-72 hours.
- Harvesting: Harvest the cells and the supernatant.
- Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.
- Nuclease Treatment: Treat the lysate with Benzonase to degrade cellular DNA and RNA.
- Purification: Purify the AAV particles from the cell lysate and supernatant using iodixanol or cesium chloride density gradient ultracentrifugation.
- Concentration and Buffer Exchange: Concentrate the purified AAV and exchange the buffer to a suitable formulation (e.g., PBS with 0.001% Pluronic F-68).

- Titer Determination: Determine the viral genome titer (vg/mL) by quantitative PCR (qPCR).

Protocol 3: In Vitro Transduction of Endothelial Cells

Objective: To transduce endothelial cells in culture with AAV-pVEC vectors and assess gene expression.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines
- Endothelial cell growth medium
- Purified AAV-pVEC-GOI particles
- Multi-well culture plates
- Reagents for downstream analysis (e.g., qPCR, Western blot, immunofluorescence)

Procedure:

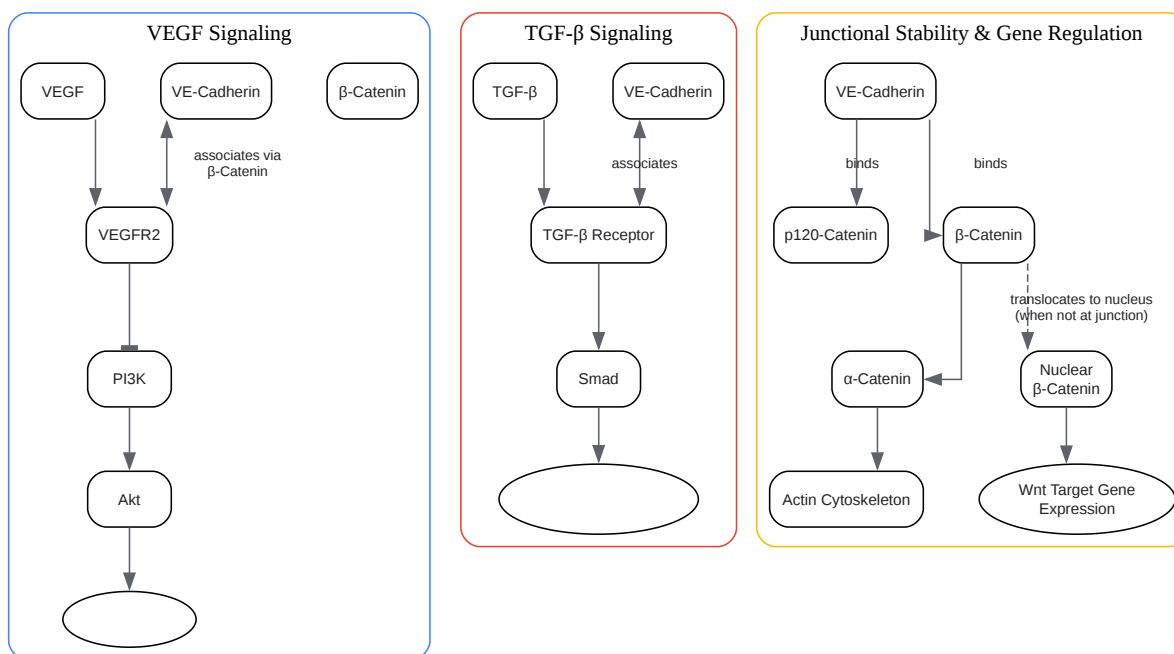
- Cell Seeding: Seed HUVECs in a multi-well plate to reach 50-70% confluency at the time of transduction.
- Transduction: Thaw the AAV stock on ice. Dilute the required volume of AAV particles in fresh culture medium to achieve the desired multiplicity of infection (MOI). MOIs for AAV can range from 1×10^4 to 1×10^6 vg/cell.
- Incubation: Remove the old medium from the cells and add the AAV-containing medium. Incubate for 4-8 hours.
- Medium Change: After the incubation period, replace the virus-containing medium with fresh, pre-warmed complete growth medium.
- Gene Expression Analysis: Analyze transgene expression at 48-96 hours post-transduction using appropriate methods such as qPCR for mRNA levels, Western blot for protein levels, or fluorescence microscopy if a fluorescent reporter is used.

Application II: Investigating VE-Cadherin Signaling and Gene Regulation

VE-cadherin is not only a structural protein but also a key signaling molecule that regulates endothelial cell function through its interaction with various partners. Gene therapy tools can be employed to study these signaling pathways and the transcriptional regulation of the VE-cadherin gene itself.

VE-Cadherin Signaling Pathways

VE-cadherin is involved in several critical signaling pathways that control endothelial cell proliferation, survival, and permeability.



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